Litmomycin

Description

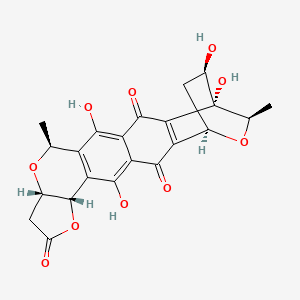

Litmomycin, identified as identical to Granaticin A , is a naphthoquinone-derived antibiotic produced by Streptomyces species. Discovered in the 1970s, it exhibits antitumor and antibacterial properties through mechanisms involving redox cycling and DNA intercalation. Its structure features a bicyclic quinone core with hydroxyl and methyl groups, enabling interaction with cellular macromolecules .

Properties

CAS No. |

19879-06-2 |

|---|---|

Molecular Formula |

C22H20O10 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione |

InChI |

InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,26,28-29H,3-4H2,1-2H3 |

InChI Key |

QBQXQYSJPWXZJL-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O |

Isomeric SMILES |

C[C@H]1C2=C([C@H]3[C@@H](O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)[C@H]6C[C@H]([C@]5([C@H](O6)C)O)O)O |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C5=C(C(=C4C2=O)O)C6(C(OC5CC6O)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Granaticin; U 19728; U-19728; U19728; NSC 77038; NSC-77038; NSC77038; Antibiotic WR 141; |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Granaticins

Key Findings :

- Mechanistic Divergence : While all granaticins intercalate DNA, this compound’s unmodified hydroxyl group enhances redox activity, leading to higher oxidative stress in cancer cells .

- Clinical Potential: Granaticin D’s glycosylation improves bioavailability, making it a candidate for advanced preclinical trials, whereas this compound’s instability limits its utility .

Functional Comparison with Mitomycin C

Mitomycin C, another quinone-based antineoplastic agent, serves as a functional analog.

Table 2: this compound vs. Mitomycin C

Critical Insights :

- Efficacy : Mitomycin C’s alkylating mechanism provides broader cytotoxicity but with higher adverse effects, whereas this compound’s intercalation may offer targeted action with fewer off-target effects .

- Research Gaps : this compound lacks modern clinical data, unlike Mitomycin C, which has well-documented pharmacokinetics and dosing protocols .

Emerging Analogs and Biosimilar Considerations

Recent efforts to develop biosimilars emphasize comparability in efficacy, safety, and quality . For example, Streptomyces vietnamensis strains engineered for enhanced Granaticin production could address this compound’s scalability challenges . However, dissimilar formulations require rigorous validation per regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.